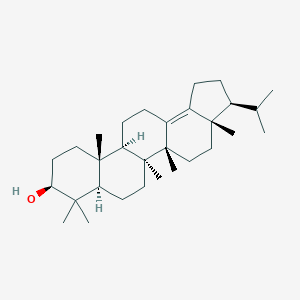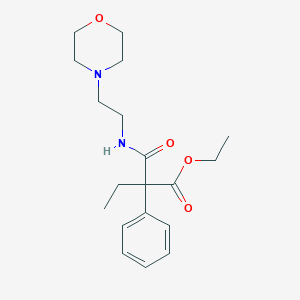
2,5,7-Trimethylquinoline
説明
Synthesis Analysis
The synthesis of quinoline derivatives often involves nucleophilic substitution reactions. For instance, the synthesis of 4-aminoquinazoline derivatives, which are structurally related to trimethylquinoline, involves the reaction of chloroquinazoline with aryl amine (Liu et al., 2007). Another approach involves the reaction of aromatic aldehydes with dimedone and methyl acetoacetate under microwave irradiation to yield methyl hexahydroquinoline-3-carboxylate derivatives (Hong, 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often elucidated using NMR and other spectroscopic methods. For example, the structure of methyl hexahydroquinoline-3-carboxylate was confirmed using NMR techniques (Hong, 2006).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions due to their aromatic nature and functional groups. For example, the cyclization reactions of propionitriles led to the synthesis of indeno-isoquinolinone derivatives (Ando et al., 1974). Additionally, the reaction of 2-polyfluoroalkylchromones with dihydroisoquinolines yielded zwitterionic axially chiral benzoquinolizinium derivatives (Sosnovskikh et al., 2003).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The crystal and molecular structure of 2-methylquinoline adducts were studied to understand the role of noncovalent interactions in crystal packing (Jin et al., 2012).
Chemical Properties Analysis
The chemical properties of trimethylquinoline derivatives, such as reactivity, stability, and interaction with other molecules, are key to their application in synthesis. The condensation cyclization of anilines with arylaldehydes was used for the one-pot synthesis of arylquinolines, demonstrating their reactivity and potential for further functionalization (Wang et al., 2009).
Safety And Hazards
2,5,7-Trimethylquinoline is classified under GHS07, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . It is recommended to wash thoroughly after handling, wear protective gloves and eye protection, and to rinse cautiously with water for several minutes in case of eye contact .
Relevant Papers
There are several papers related to the synthesis and crystal structures of quinoline derivatives . These papers could provide valuable insights into the properties and potential applications of 2,5,7-Trimethylquinoline.
特性
IUPAC Name |
2,5,7-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-6-9(2)11-5-4-10(3)13-12(11)7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDYKIJCJSRIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588927 | |
| Record name | 2,5,7-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,7-Trimethylquinoline | |
CAS RN |
102871-67-0 | |
| Record name | 2,5,7-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102871-67-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the introduction of methyl groups in quinoline affect its coordination with gallium(III)?
A1: The research article demonstrates that introducing methyl groups at the 2, 5, and 7 positions of quinoline significantly alters its ligand properties with gallium(III) []. Unlike unsubstituted 8-hydroxyquinoline, which forms a tris-chelate complex with gallium(III), 2,5,7-trimethylquinoline, along with other hindered quinoline derivatives, leads to the formation of acetato complexes with a different stoichiometry. Specifically, these hindered quinolines form complexes with the general formula (2,5,7-trimethylquinoline)2GaOAc, where OAc represents an acetate ligand. This suggests that the steric hindrance imposed by the methyl groups plays a crucial role in dictating the coordination environment around the gallium(III) ion.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
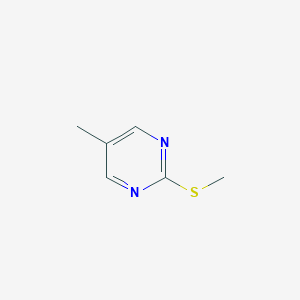


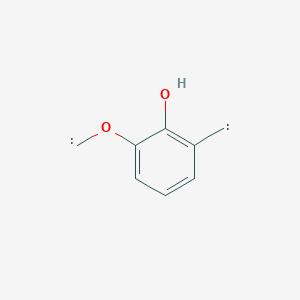
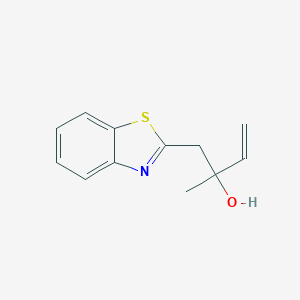

![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)
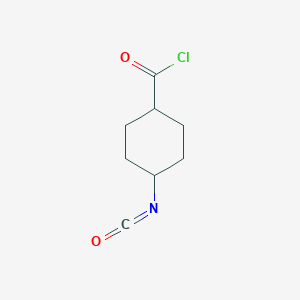

![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)

